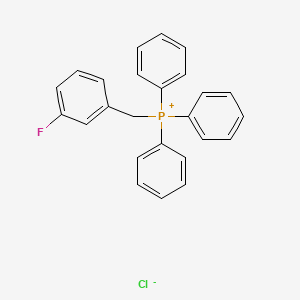

3-Fluorobenzyl triphenylphosphonium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

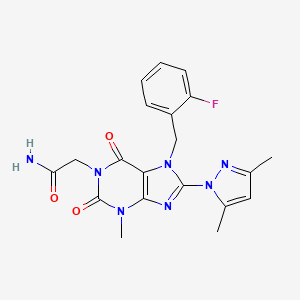

3-Fluorobenzyl triphenylphosphonium chloride is a compound primarily synthesized for use in scientific experiments. It has a molecular weight of 406.87 .

Synthesis Analysis

The synthesis of 3-Fluorobenzyl triphenylphosphonium chloride involves the reaction of (4-fluorobenzyl)triphenylphosphonium chloride with ruthenium(iii) chloride hydrate in the presence of hydrochloric acid in dimethyl sulfoxide . In the absence of hydrochloric acid, the reaction gives the complex [Ph3PCH2C6H4F-4][trans-RuCl4(dmso-S)2] .Molecular Structure Analysis

The structure of the compounds was characterized by IR, 1H, 13C{1H}, and 19F{1H} NMR spectroscopy, elemental analysis, and X-ray structural analysis . The crystals of the synthesized complexes contain tetrahedral (4fluorobenzyl)triphenylphosphonium cations and square centrosymmetric [Au (CN) 2 Hlg 2] – anions .Chemical Reactions Analysis

The most important use of ylides in synthesis comes from their reactions with aldehydes and ketones, which are initiated in every case by a covalent bonding of the nucleophilic alpha-carbon to the electrophilic carbonyl carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluorobenzyl triphenylphosphonium chloride include a molecular weight of 406.87 . More detailed properties were not found in the search results.Aplicaciones Científicas De Investigación

Pharmaceuticals and Medical Research

Triphenyl phosphonium cations, such as those found in 3-Fluorobenzyl triphenylphosphonium chloride, have been used to enhance the mitochondrial antiplatelet effect of certain compounds . For example, the addition of triphenylphosphonium by a four-carbon linker to magnolol (a compound found in magnolia extract) considerably enhanced the Magnolol antiplatelet effect . This suggests potential applications in the development of new pharmaceuticals and treatments .

Organic Chemistry

In the field of organic chemistry, transition metal complexes, including those involving zirconium, have been used for various transformations of unsaturated hydrocarbons and organometallic compounds . The use of 3-Fluorobenzyl triphenylphosphonium chloride in the synthesis of these complexes could potentially enhance their efficiency and effectiveness .

Catalysis

Zirconium complexes, including those synthesized using 3-Fluorobenzyl triphenylphosphonium chloride, have been known to exhibit high catalytic activity in various chemical reactions . These include ethylene polymerization, olefin hydrogenation, and enantioselective alkylation of aromatic compounds .

Material Science

The unique properties of 3-Fluorobenzyl triphenylphosphonium chloride could potentially be leveraged in the field of material science . While specific applications are not mentioned in the sources, the compound’s reactivity and structural characteristics suggest potential uses in the synthesis of new materials .

Chromatography

While not explicitly mentioned in the sources, the chemical properties of 3-Fluorobenzyl triphenylphosphonium chloride suggest potential applications in chromatography . Its use could potentially enhance the separation and analysis of complex mixtures .

Analytical Chemistry

The structural characteristics and reactivity of 3-Fluorobenzyl triphenylphosphonium chloride suggest potential applications in analytical chemistry . It could potentially be used as a reagent or standard in various analytical methods .

Safety and Hazards

3-Fluorobenzyl triphenylphosphonium chloride is considered hazardous. It is combustible and causes severe skin burns and eye damage . It is advised to avoid contact with skin, eyes, or clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

Mecanismo De Acción

Triphenylphosphonium salts are a class of compounds that have been widely used in organic synthesis due to their unique chemical properties. They are typically synthesized from the reaction of triphenylphosphine with alkyl halides .

The unique properties of triphenylphosphonium salts stem from the positive charge on the phosphorus atom, which makes these compounds excellent leaving groups in nucleophilic substitution reactions .

In addition, triphenylphosphonium salts have been used as phase-transfer catalysts in organic reactions . These compounds can facilitate the transfer of a reactant from one phase to another, increasing the rate of reaction .

Propiedades

IUPAC Name |

(3-fluorophenyl)methyl-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMMJIKCTCQTPY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClFP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzyl triphenylphosphonium chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Bromophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2554340.png)

![6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2554345.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide](/img/structure/B2554346.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2554352.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)

![5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2554360.png)

![4-[5-(4-Fluorophenyl)-2h-tetrazol-2-yl]butanoic acid](/img/structure/B2554361.png)

![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)